Iron(II) Trifluoromethanesulfonate

Descripción

Significance of Iron(II) Trifluoromethanesulfonate (B1224126) in Contemporary Chemical Research

The importance of iron(II) trifluoromethanesulfonate in modern chemical research stems from its effectiveness as a catalyst and its role in the synthesis of novel materials. As a Lewis acid catalyst, it facilitates a wide range of organic reactions with high efficiency and selectivity. chemicalbook.com The trifluoromethanesulfonate (triflate) anion is weakly coordinating, which enhances the catalytic activity of the iron(II) center. This characteristic allows for its application in diverse reaction media and its ability to be recovered and reused, aligning with the principles of green chemistry. Furthermore, its utility in coordination chemistry enables the construction of complex molecular architectures with interesting magnetic and electronic properties. researchgate.net

Overview of Key Research Domains Involving this compound

The application of this compound spans several key research areas:

Organic Synthesis: It is widely employed as a catalyst in various organic reactions, including cross-coupling reactions, hydrosilylation, hydroboration, and cycloadditions. chemicalbook.com Its resistance to reduction compared to other iron halides makes it particularly useful in cross-coupling reactions.

Coordination Chemistry: It serves as a precursor for the synthesis of iron-based coordination complexes and polymers. These materials are investigated for their potential applications in areas such as molecular magnetism and as models for biological systems. researchgate.net

Materials Science: In materials science, this compound is utilized in the creation of new materials with specific functionalities. For instance, it is involved in the synthesis of electrochromic polymers that can change color in response to an electrical stimulus.

Structure

2D Structure

Propiedades

Número CAS |

59163-91-6 |

|---|---|

Fórmula molecular |

CHF3FeO3S |

Peso molecular |

205.92 g/mol |

Nombre IUPAC |

iron;trifluoromethanesulfonic acid |

InChI |

InChI=1S/CHF3O3S.Fe/c2-1(3,4)8(5,6)7;/h(H,5,6,7); |

Clave InChI |

QZLVALRWETVYSE-UHFFFAOYSA-N |

SMILES |

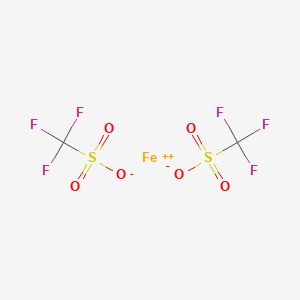

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Fe+2] |

SMILES canónico |

C(F)(F)(F)S(=O)(=O)O.[Fe] |

Pictogramas |

Corrosive |

Sinónimos |

iron(II) triflate |

Origen del producto |

United States |

Synthetic Methodologies and Preparation Strategies for Iron Ii Trifluoromethanesulfonate

Direct Reaction Pathways for Anhydrous Iron(II) Trifluoromethanesulfonate (B1224126) Synthesis

The direct reaction of an iron(II) source with trifluoromethanesulfonic acid is a common and effective method for preparing anhydrous iron(II) trifluoromethanesulfonate. This approach typically involves the reaction of iron(II) chloride, oxide, or carbonate with the acid.

Reaction of Iron(II) Chloride with Trifluoromethanesulfonic Acid

A well-documented method for synthesizing anhydrous this compound involves the direct reaction of anhydrous iron(II) chloride (FeCl₂) with trifluoromethanesulfonic acid (CF₃SO₃H). cdnsciencepub.com In a typical procedure, freshly distilled trifluoromethanesulfonic acid is added to anhydrous iron(II) chloride under an inert atmosphere. cdnsciencepub.com The reaction mixture is then refluxed for an extended period, approximately 40 hours, to ensure the complete conversion of the starting materials. cdnsciencepub.com The product, being insoluble in the acid, precipitates as a white solid. cdnsciencepub.com

The reaction can be represented by the following equation: FeCl₂ + 2 CF₃SO₃H → Fe(CF₃SO₃)₂ + 2 HCl

The evolution of hydrogen chloride gas is a key indicator of the reaction's progress. cdnsciencepub.com

Reaction of Iron(II) Oxide or Carbonate with Trifluoromethanesulfonic Acid

An alternative direct pathway utilizes iron(II) oxide (FeO) or iron(II) carbonate (FeCO₃) as the iron source. This method also involves reacting the iron(II) compound with trifluoromethanesulfonic acid under anhydrous conditions. For instance, stoichiometric amounts of iron(II) carbonate and trifluoromethanesulfonic acid can be refluxed in an inert solvent like acetonitrile (B52724) to yield the desired product.

The general reactions are as follows: FeO + 2 CF₃SO₃H → Fe(CF₃SO₃)₂ + H₂O FeCO₃ + 2 CF₃SO₃H → Fe(CF₃SO₃)₂ + H₂O + CO₂

A key consideration in these reactions is the removal of water or carbon dioxide byproducts to drive the reaction to completion and obtain an anhydrous product.

Optimization of Reaction Conditions and Yield

Several factors can be optimized to maximize the yield and purity of this compound.

| Parameter | Condition | Rationale |

| Temperature | Reflux conditions (typically 70–100°C) | To overcome the low solubility of iron(II) chloride in trifluoromethanesulfonic acid and increase the reaction rate. |

| Reaction Time | Approximately 40 hours | To ensure complete conversion, as the reaction can be slow due to the heterogeneous nature of the mixture. cdnsciencepub.com |

| Acid Purity | Freshly distilled trifluoromethanesulfonic acid | To minimize side reactions that can be caused by the presence of water or other impurities. cdnsciencepub.com |

| Atmosphere | Inert (e.g., nitrogen or argon) | To prevent the oxidation of iron(II) to iron(III). cdnsciencepub.com |

Following these optimized conditions, the direct reaction of iron(II) chloride with trifluoromethanesulfonic acid can achieve yields greater than 95%.

Metathesis Approaches for this compound Preparation

Metathesis, or double displacement, reactions provide an alternative route to this compound. This method is particularly useful when starting from different iron(II) salts.

Use of Silver(I) Trifluoromethanesulfonate in Metathesis Reactions

A common metathesis strategy involves the reaction of an iron(II) halide, such as iron(II) chloride, with silver(I) trifluoromethanesulfonate (AgOTf). cdnsciencepub.com In this reaction, the insoluble silver chloride (AgCl) precipitates, driving the reaction forward and leaving the desired this compound in solution.

The reaction is as follows: FeCl₂(aq) + 2 AgCF₃SO₃(aq) → Fe(CF₃SO₃)₂(aq) + 2 AgCl(s)

To prevent the oxidation of iron(II) to iron(III), it is crucial to use degassed water and conduct the reaction under a nitrogen atmosphere. cdnsciencepub.com The precipitated silver chloride can then be removed by filtration. cdnsciencepub.com

Purification Strategies and Anhydrous Handling Considerations

Regardless of the synthetic method, purification of the final product is essential. Recrystallization from an anhydrous solvent, such as ethanol (B145695) or dichloromethane, is a common technique to remove unreacted starting materials and other impurities.

Due to the hygroscopic nature of this compound, all handling and purification steps must be performed under anhydrous conditions, typically within a glovebox or under a stream of dry nitrogen. The product should be dried under vacuum to remove any residual solvent. cdnsciencepub.com

Key Handling and Storage Recommendations:

Store in a tightly sealed container in a cool, dry place. biosynth.com

Keep under an inert gas like nitrogen. biosynth.com

Avoid contact with moisture and air to prevent hydrolysis and oxidation. biosynth.com

Preparation of Solvated this compound Complexes

Solvated complexes of this compound are often preferred as starting materials in synthesis due to their enhanced stability and handling characteristics compared to the anhydrous salt. The most common solvates are those involving acetonitrile and water.

Synthesis of Acetonitrile-Ligated this compound

The most direct and convenient synthesis of anhydrous this compound is through its acetonitrile solvate. researchgate.net This method involves the reaction of finely divided iron metal with triflic acid in anhydrous acetonitrile. The reaction proceeds with the evolution of hydrogen gas, yielding a pale green solution from which the tetrakis(acetonitrile)this compound complex, Fe(CH₃CN)₄₂, can be isolated as pale blue-green crystals upon cooling or addition of a less polar solvent like diethyl ether. researchgate.net

This crystalline product, Fe(CH₃CN)₄₂, readily loses two equivalents of acetonitrile under vacuum. This process results in the formation of this compound bis(acetonitrile), Fe(OTf)₂(CH₃CN)₂, a white, free-flowing powder that is stable to air oxidation but hygroscopic. researchgate.net The bis(acetonitrile) adduct is a widely used and commercially available starting material for the synthesis of other iron(II) complexes, as the coordinated acetonitrile ligands are labile and can be easily displaced by other stronger coordinating ligands. researchgate.netpsu.edu

The degree of acetonitrile ligation is dependent on the extent of drying, with the tetrakis(acetonitrile) complex appearing as a minty green, wet-looking solid, while the bis(acetonitrile) form is an off-white powder. researchgate.net The use of Fe(OTf)₂(CH₃CN)₂ as a precursor is common in the synthesis of various iron complexes, where the triflate anions may or may not be coordinated to the iron center in solution, depending on the solvent's coordinating ability. psu.edu

Table 1: Synthesis and Properties of Acetonitrile-Ligated this compound

| Compound Name | Formula | Synthesis Summary | Appearance | Key Property |

|---|---|---|---|---|

| Tetrakis(acetonitrile)this compound | Fe(CH₃CN)₄₂ | Reaction of Fe powder with triflic acid in acetonitrile. | Pale blue-green crystals | Precursor to the bis(acetonitrile) complex. |

| This compound bis(acetonitrile) | Fe(OTf)₂(CH₃CN)₂ | Vacuum drying of Fe(CH₃CN)₄₂. | White to off-white powder | Versatile and stable starting material for iron(II) chemistry. researchgate.net |

Formation of Hydrated this compound Structures

The hydrated form of this compound, specifically hexaaquathis compound, Fe(H₂O)₆₂, is typically prepared by the recrystallization of an acetonitrile-solvated form of this compound from water. researchgate.net The acetonitrile solvate, such as Fe(OTf)₂(CH₃CN)₂, will dissolve in water, and upon evaporation, hygroscopic, white to very pale green crystals of the hexaaqua complex are formed. researchgate.net An alternative, though less common, route is the direct reaction of iron metal with aqueous triflic acid. researchgate.net

The crystal structure of Fe(H₂O)₆₂ reveals an octahedral geometry with six water molecules directly coordinated to the iron(II) center. The trifluoromethanesulfonate ions are not coordinated to the metal but are present as counterions in the crystal lattice, participating in a hydrogen-bonding network with the coordinated water molecules. researchgate.net

Table 2: Synthesis and Properties of Hydrated this compound

| Compound Name | Formula | Synthesis Summary | Appearance | Key Structural Feature |

|---|---|---|---|---|

| Hexaaquathis compound | Fe(H₂O)₆₂ | Recrystallization of Fe(OTf)₂(CH₃CN)₂ from water. researchgate.net | White to very pale green, hygroscopic crystals | Octahedral [Fe(H₂O)₆]²⁺ cation with non-coordinating triflate anions. researchgate.net |

Influence of Synthetic Route on Reactivity and Structure

The synthetic route chosen to prepare this compound and its solvated complexes has a profound impact on the resulting product's reactivity and its utility as a precursor in further syntheses.

The preparation of the acetonitrile-ligated complex, Fe(OTf)₂(CH₃CN)₂, provides a convenient entry point into non-aqueous iron(II) chemistry. The coordinated acetonitrile molecules are relatively labile and can be readily substituted by a wide range of other ligands. researchgate.netpsu.edu This makes Fe(OTf)₂(CH₃CN)₂ an excellent starting material for the synthesis of a variety of iron(II) coordination complexes. For instance, its reaction with bulky tridentate nitrogen ligands can lead to the formation of either mono-chelate, [Fe(L)(OTf)₂], or bis-chelate, Fe(L)₂₂, complexes. The outcome is often dictated by the steric bulk of the incoming ligand; less bulky ligands may lead to a mixture of products, whereas sufficiently bulky ligands can selectively yield the mono-chelate complex. psu.edu This demonstrates how the synthetic strategy, which in this case involves using a labile solvate as a precursor, directly influences the structure of the final coordination compound.

In contrast, the synthesis of the hydrated form, Fe(H₂O)₆₂, results in a product where the iron center is coordinated by six water molecules. While stable, this complex is generally less suitable for syntheses that require anhydrous conditions, as the coordinated water can interfere with moisture-sensitive reagents and ligands. The removal of all six coordinated water molecules without causing decomposition or oxidation of the iron(II) center can be challenging. Therefore, for most applications in non-aqueous coordination chemistry and catalysis, the acetonitrile-solvated route is preferred.

The choice between using an anhydrous solvate like Fe(OTf)₂(CH₃CN)₂ and a hydrated salt can significantly affect the reactivity and outcome of a catalytic reaction. In fields like water oxidation catalysis, the nature of the ligands around the iron center, including whether they are water or acetonitrile, is crucial. researchgate.netnih.gov For many organic transformations catalyzed by this compound, the anhydrous form is essential to avoid side reactions and catalyst deactivation. The presence of water can alter the coordination sphere of the catalytic species and its electronic properties, thereby influencing its catalytic activity and selectivity. mdpi.com Thus, the synthetic methodology employed to generate the this compound precursor is a critical consideration that dictates its subsequent chemical behavior.

Advanced Spectroscopic and Analytical Characterization Techniques in Iron Ii Trifluoromethanesulfonate Research

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopies are foundational tools for probing the structural and electronic properties of iron(II) trifluoromethanesulfonate (B1224126) complexes. These techniques provide insights into ligand coordination, electronic transitions, and spin states, which are crucial for understanding the compound's reactivity and potential applications.

Infrared (IR) Spectroscopy for Ligand Coordination Analysis

Infrared (IR) spectroscopy is a powerful method for investigating the coordination environment of the iron(II) center and the behavior of the triflate anion. colorado.edu The vibrational frequencies of the triflate anion are sensitive to its coordination state. When the triflate anion is coordinated to the iron(II) center, the symmetry of the anion is lowered, leading to changes in its IR spectrum, such as the splitting of degenerate vibrational modes.

For instance, the asymmetric and symmetric stretching modes of the SO₃ group in the triflate anion are particularly informative. A free triflate anion exhibits characteristic bands for these vibrations. Upon coordination to a metal center, these bands can shift in frequency and may split into multiple peaks. This phenomenon allows researchers to distinguish between coordinated and non-coordinated (free) triflate anions in a given complex. acs.org

| Vibrational Mode | Free Triflate Anion (cm⁻¹) | Coordinated Triflate Anion (cm⁻¹) |

| Asymmetric SO₃ Stretch | ~1270 | Shifted and/or split |

| Symmetric SO₃ Stretch | ~1030 | Shifted and/or split |

| CF₃ Stretch | ~1225 | Can show minor shifts |

| S-O Stretch | ~760 | Can show minor shifts |

Note: The exact frequencies can vary depending on the specific complex and its environment.

UV-Visible (UV-Vis) Spectroscopy for Electronic Structure and Spin State Probing

UV-Visible (UV-Vis) spectroscopy is instrumental in characterizing the electronic structure and, consequently, the spin state of iron(II) trifluoromethanesulfonate complexes. nih.gov Iron(II) is a d⁶ metal ion, and its complexes can exist in either a high-spin (S=2) or a low-spin (S=0) state, depending on the ligand field strength. These two spin states have distinct electronic absorption spectra.

High-spin iron(II) complexes typically exhibit weak, spin-allowed d-d transitions in the near-infrared region. nih.gov A common transition observed is the ⁵T₂ → ⁵E transition. researchgate.net In contrast, low-spin iron(II) complexes show spin-allowed d-d transitions at higher energies, often in the visible region, such as the ¹A₁ → ¹T₁ and ¹A₁ → ¹T₂ transitions. nih.gov The significant difference in the absorption spectra of high-spin and low-spin complexes makes UV-Vis spectroscopy a powerful tool for monitoring spin crossover (SCO) phenomena. nih.govresearchgate.net

Thermochromism, a change in color with temperature, is a hallmark of many SCO compounds and can be readily followed by variable-temperature UV-Vis spectroscopy. nih.gov For example, the spin crossover compound Fe(ptz)₆₂ (where ptz = 1-propyltetrazole) is nearly white in its high-spin state at 300 K but turns a deep red-purple in its low-spin state at 80 K, a change that is clearly visible in the UV-Vis spectrum. nih.gov Similarly, iron(II) complexes with tris(pyrazol-1-yl)methane (B1237147) exhibit thermochromism associated with a high-temperature spin transition, which has been studied using electronic spectroscopy. researchgate.net

In some cases, intense metal-to-ligand charge transfer (MLCT) bands can be observed, which may sometimes obscure the weaker d-d transitions. researchgate.net The position and intensity of these bands provide further information about the electronic communication between the iron center and its ligands.

| Spin State | Typical d-d Transitions | Wavelength Region | Appearance |

| High-Spin (S=2) | ⁵T₂ → ⁵E | Near-Infrared | Weakly colored/White |

| Low-Spin (S=0) | ¹A₁ → ¹T₁, ¹A₁ → ¹T₂ | Visible | Intensely colored (e.g., purple, red) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed characterization of this compound complexes in solution. Different nuclei can be probed to gain a comprehensive understanding of the complex's structure, dynamics, and magnetic properties.

¹⁹F NMR for Triflate Anion Coordination and Dissociation Studies

¹⁹F NMR spectroscopy is particularly well-suited for studying the triflate anion. The fluorine atoms in the trifluoromethyl group provide a sensitive NMR probe. The chemical shift of the ¹⁹F signal of the triflate anion is highly dependent on its coordination environment.

A free, non-coordinating triflate anion in solution typically gives rise to a sharp singlet in the ¹⁹F NMR spectrum. uvic.ca In contrast, when the triflate anion is coordinated to a paramagnetic iron(II) center, the ¹⁹F signal can be significantly shifted and broadened due to the paramagnetic influence of the metal ion. nih.gov This allows for the direct observation of triflate coordination and dissociation in solution. For instance, in a study of an iron(II) complex with a tris(iminoalkyne)tren ligand, ¹⁹F NMR was used to show that in the presence of coordinating solvents, the two bound triflate anions were replaced by solvent molecules. nih.govrawdatalibrary.net

Furthermore, ¹⁹F NMR can be used to distinguish between different species in solution. In a study of an iridium complex, separate signals were observed for coordinated triflate, free triflate counterions, and a reaction byproduct, Me₃SiF. wiley-vch.de Variable-temperature ¹⁹F NMR can also reveal dynamic exchange processes, such as the rapid exchange between coordinated and free triflate anions, which might not be resolved at room temperature. uvic.ca

| Triflate Anion State | Typical ¹⁹F NMR Signal |

| Free (non-coordinated) | Sharp singlet (e.g., around -79 ppm) wiley-vch.de |

| Coordinated to Fe(II) | Paramagnetically shifted and broadened signal (e.g., -76 ppm, -77 ppm) nih.govwiley-vch.de |

Note: Chemical shifts are relative to a standard and can vary with solvent and temperature.

Variable-Temperature NMR for Dynamic Processes and Spin Crossover

Variable-temperature (VT) NMR spectroscopy is a crucial technique for studying dynamic processes and spin crossover in this compound complexes. nih.gov By recording NMR spectra at different temperatures, it is possible to monitor changes in the coordination environment, ligand exchange, and the equilibrium between high-spin and low-spin states.

In the context of spin crossover, VT-NMR provides a quantitative measure of the spin state population as a function of temperature. rsc.org Both ¹H and ¹⁹F NMR can be used for this purpose. For example, in a study of an iron(II) complex that exhibits spin crossover in acetone, ¹⁹F NMR was used to characterize the spin-switching species, which had a transition temperature (T₁/₂) of 171 K. nih.govrawdatalibrary.net Similarly, variable-temperature ¹H NMR has been used to study the spin-crossover behavior of iron(II) complexes with N,N′-disubstituted bis(pyrazol-3-yl)pyridines. nih.gov

VT-NMR can also be used to study dynamic processes such as the exchange between different coordination isomers or the fluxionality of ligands. The rate of these processes can be determined by analyzing the changes in the line shapes of the NMR signals with temperature. For instance, in some systems, broad resonances at room temperature may resolve into distinct signals at lower temperatures as the dynamic process slows down on the NMR timescale. uvic.ca

| Technique | Information Gained | Example Application |

| VT-¹⁹F NMR | Triflate coordination dynamics, spin state changes | Observing triflate dissociation upon cooling and its effect on spin state. nih.gov |

| VT-¹H NMR | Ligand exchange, spin crossover monitoring | Following the non-Curie behavior of proton chemical shifts in SCO complexes. nih.gov |

X-ray Diffraction Analysis

X-ray diffraction (XRD) is an indispensable tool for the structural analysis of crystalline materials like this compound. Depending on the nature of the sample, either single-crystal or powder XRD techniques are employed.

Single-crystal X-ray diffraction stands as the most definitive method for determining the precise three-dimensional atomic arrangement of a crystalline material. rsc.org For organometallic compounds such as derivatives of this compound, this technique allows for the unambiguous elucidation of the solid-state structure, providing exact bond lengths, bond angles, and details of the coordination geometry around the iron(II) center.

The determination of Fe-N or Fe-O bond distances is particularly crucial as they are indicative of the iron's spin state. mdpi.com In iron(II) complexes, Fe–N bond lengths are typically in the range of 2.1 to 2.2 Å for the high-spin (HS) state, while the low-spin (LS) state exhibits shorter bonds, generally between 1.8 to 2.0 Å. mdpi.comnih.gov For instance, in a study of the spin-crossover complex trans-[Fe(tzpy)2(NCS)2], significant differences in Fe-N distances were observed between the high-spin and low-spin states. nih.gov Similarly, analysis of Fe(III) salicylate (B1505791) showed that the Fe-O distances were consistent with the +3 oxidation state. mdpi.com Therefore, a single-crystal structure of an this compound adduct would precisely define the coordination environment and confirm the high-spin or low-spin nature of the Fe(II) ion. The ability to grow crystals of sufficient size and quality is, however, a critical prerequisite for this analysis. rsc.org

For bulk, polycrystalline samples of this compound, X-ray phase analysis, commonly known as powder X-ray diffraction (PXRD), is the primary technique for characterization. nih.govandersonmaterials.com This method is used to identify the crystalline phases present in a sample and to assess its purity. nih.gov Each crystalline solid produces a unique diffraction pattern, which serves as a "fingerprint" for that specific phase. nih.gov

The experimental diffraction pattern of a bulk this compound sample, which appears as an off-white to brown powder, can be compared against a standard pattern from a database to confirm its identity. nih.govstrem.com For example, the analysis of bulk iron powder shows characteristic diffraction lines at specific 2θ angles (e.g., 44.8°, 65.0°, and 82.0° for the (110), (200), and (211) planes, respectively), which confirms its structure. researchgate.net Similarly, PXRD can identify any crystalline impurities present, with a typical detection limit in the range of 0.1 to 1% by weight per phase. nih.gov This non-destructive technique is essential for quality control, ensuring the phase integrity of the bulk material before its use in further research or applications. nih.govandersonmaterials.com

Mössbauer Spectroscopy for Iron Oxidation State and Spin State Determination

Mössbauer spectroscopy is a highly sensitive technique that provides invaluable information on the local electronic structure, symmetry, and magnetic properties of iron-containing compounds. acs.org It is considered a "gold standard" for quantitatively determining the valence state and spin state of iron in minerals and chemical complexes. carleton.edursc.org

The two most important parameters obtained from a ⁵⁷Fe Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔE_Q). researchgate.net The isomer shift is particularly sensitive to the s-electron density at the nucleus and is, therefore, an excellent indicator of the oxidation state. carleton.eduosti.gov The quadrupole splitting arises from the interaction between the nuclear quadrupole moment and a non-spherical electric field gradient at the nucleus, providing information about the local symmetry and spin state of the iron ion. researchgate.net

For this compound, Mössbauer spectroscopy can unequivocally confirm the Fe(II) oxidation state. High-spin Fe(II) compounds typically exhibit isomer shifts in the range of 0.6 to 1.4 mm/s (relative to α-Fe at room temperature), which is distinctly different from the 0.2 to 0.5 mm/s range characteristic of high-spin Fe(III). researchgate.net The presence of a non-zero quadrupole splitting would indicate a non-cubic electronic environment, as expected for a high-spin Fe(II) (d⁶) ion in an octahedral or distorted octahedral field. researchgate.net For example, research on various iron complexes has shown that different spin states and oxidation states produce clearly distinguishable Mössbauer parameters. nih.govmdpi.com

| Iron Species | Spin State (S) | Isomer Shift (δ) (mm/s)a | Quadrupole Splitting (ΔE_Q) (mm/s) | Reference |

|---|---|---|---|---|

| Fe(II) | High-Spin (S=2) | 0.6 - 1.4 | Variable, often > 2.0 | researchgate.net |

| Fe(III) | High-Spin (S=5/2) | 0.2 - 0.5 | Variable, often < 1.0 | researchgate.net |

| Fe(II) | Low-Spin (S=0) | Generally < 0.6 | Variable | mdpi.com |

| Fe(III) | Low-Spin (S=1/2) | Generally < 0.4 | Variable | mdpi.com |

Electrochemical Characterization Methods

Electrochemical techniques are essential for probing the redox properties of this compound, particularly the kinetics and thermodynamics of the Fe(II)/Fe(III) couple.

Cyclic voltammetry (CV) is a powerful and widely used electrochemical technique for investigating the redox behavior of chemical species. longdom.org It can rapidly provide qualitative information about redox processes, the kinetics of electron transfer, and coupled chemical reactions. longdom.orgcore.ac.uk

In the context of this compound, CV is used to study the Fe(II)/Fe(III) redox couple. The experiment involves scanning the potential of a working electrode and measuring the resulting current, which reveals the potentials at which oxidation (Fe(II) → Fe(III)) and reduction (Fe(III) → Fe(II)) occur. core.ac.uk Studies on related iron complexes provide a clear framework for this analysis. For example, the cyclic voltammogram of the complex α-[Fe(mcp)(OTf)₂] in aqueous electrolyte solution shows a reversible redox wave at 0.8 V (vs RHE) which is assigned to the Fe(II)/Fe(III) redox couple. nih.govacs.org The reversibility of the process is indicated by the separation between the anodic and cathodic peak potentials (ΔE_p). core.ac.uk A reversible, one-electron transfer process ideally has a ΔE_p of about 59 mV at room temperature. biologic.net Alterations in the shape of the voltammogram, peak potentials, and current intensities upon changing scan rates or solution conditions can indicate the kinetics of the electron transfer and the stability of the Fe(II) and Fe(III) species in the specific medium. core.ac.uktdl.org

| Complex | Electrolyte | Working Electrode | Redox Couple | Redox Potential (E₁/₂) | Reference |

|---|---|---|---|---|---|

| α-[Fe(mcp)(OTf)₂] | 0.1 M NaClO₄ (aq) | Glassy Carbon | Fe(II)/Fe(III) | 0.8 V vs RHE | nih.govacs.org |

| α-[Fe(mcp)(OTf)₂] | 0.1 M Na₂SO₄ (aq) | Glassy Carbon | Fe(II)/Fe(III) | 0.8 V vs RHE | nih.govacs.org |

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique that provides detailed kinetic information about electrochemical processes occurring at an electrode-electrolyte interface. mdpi.combiologic.net Unlike DC techniques like CV, EIS uses a small amplitude AC potential perturbation over a wide range of frequencies to measure the impedance of the system. biologic.netyoutube.com

When applied to the Iron(II)/Fe(III) Trifluoromethanesulfonate system, EIS can be used to model the interface using an equivalent electrical circuit, often a Randles circuit for simple redox couples. pineresearch.com This model allows for the quantification of key kinetic parameters, including:

Solution Resistance (R_s): The resistance of the electrolyte.

Charge-Transfer Resistance (R_ct): This parameter is inversely proportional to the rate of the electron transfer reaction at the electrode surface. A lower R_ct indicates faster kinetics for the Fe(II)/Fe(III) redox reaction. mdpi.com

Double-Layer Capacitance (C_dl): Represents the capacitance of the electrical double layer that forms at the electrode-solution interface.

Electropolymerization Studies

Electropolymerization is a technique used to form thin, insoluble polymer films directly onto an electrode surface from a solution of monomeric precursors. This method is particularly advantageous as it bypasses potential issues with polymer solubility. In the context of this compound, this technique has been employed to create novel polymeric materials with interesting electrochemical and electrochromic properties.

A notable study involved a benzimidazole-based ligand with a polymerizable styrene (B11656) group. mdpi.comnih.govresearchgate.net This ligand was reacted with this compound to yield a mononuclear complex with a metal-to-ligand ratio of 1:2, specifically FeL₂₂. mdpi.com This complex was then subjected to reductive electropolymerization on an indium tin oxide (ITO) glass electrode by repeatedly scanning the electric potential. This process resulted in the formation of a thin, stable polymeric film on the electrode surface. mdpi.comresearchgate.net

The resulting polymer exhibited quasi-reversible electrochemical processes and distinct electrochromism. nih.gov Spectroelectrochemical measurements confirmed that the polymer changes color in response to different oxidation states of the iron center. mdpi.comresearchgate.net

Neutral State (Fe(II)) : The polymer is yellow, with an absorption band at 370 nm. nih.govresearchgate.net

Oxidized State (Fe(III)) : The polymer becomes almost colorless as the absorption band shifts to 350 nm. nih.govresearchgate.net

Reduced State (Fe(I)) : The polymer turns an intense yellow, with an absorption band appearing around 410 nm. nih.govresearchgate.net

These findings demonstrate the utility of this compound as a precursor for creating functional polymeric materials with potential applications in electrochromic devices. mdpi.com

Magnetic Characterization Techniques

Magnetic characterization is central to the study of iron(II) complexes, as the d⁶ electron configuration of the Fe(II) ion allows for different spin states (high-spin and low-spin) depending on the ligand field environment. This compound serves as a versatile starting material for synthesizing a wide array of such magnetically interesting complexes.

Static magnetic susceptibility measurements, typically performed using a Superconducting Quantum Interference Device (SQUID) magnetometer, are fundamental for determining the ground electronic state of iron(II) complexes. This technique measures the magnetization of a sample as a function of an applied magnetic field at a constant temperature.

The primary output is often presented as the molar magnetic susceptibility (χₘ) or, more commonly, as the product χₘT. The value of χₘT is a diagnostic indicator of the spin state of the metal ion.

High-Spin (HS) Fe(II) : An iron(II) ion in a high-spin state (S=2) has four unpaired electrons. The theoretical spin-only value for χₘT is 3.00 cm³ K mol⁻¹. In practice, values for high-spin Fe(II) complexes are often observed in the range of 3.0 to 3.6 cm³ K mol⁻¹, with deviations from the spin-only value arising from orbital contributions. nih.govresearchgate.net For example, a high-spin Fe(II) complex with a g-value of 2.20 would exhibit a χₘT of 3.63 cm³ K mol⁻¹. nih.gov

Low-Spin (LS) Fe(II) : A low-spin iron(II) ion (S=0) has all its d-electrons paired. Consequently, it is diamagnetic, and its χₘT value is close to zero. nih.gov

SQUID magnetometry is therefore the definitive method for confirming the spin state of an this compound-derived complex in the solid state.

Many iron(II) complexes can switch between the high-spin (HS) and low-spin (LS) states in response to external stimuli like temperature, pressure, or light irradiation. nih.govresearchgate.net This phenomenon is known as spin crossover (SCO). Variable-temperature magnetic susceptibility is the most common and direct method for observing and characterizing thermal spin crossover. researchgate.net

In these experiments, the magnetic susceptibility (χₘT) is measured over a wide temperature range. For an SCO complex, a distinct change in the χₘT value is observed.

At high temperatures, the complex is typically in the paramagnetic HS state, with a high χₘT value. nih.gov

As the temperature is lowered, the complex transitions to the diamagnetic LS state, causing the χₘT value to drop towards zero. nih.gov

The temperature at which 50% of the complex has transitioned from HS to LS is known as the transition temperature (T₁/₂). rsc.orgresearchgate.net The nature of this transition can be gradual, abrupt, or exhibit hysteresis, where the transition temperature upon cooling (T₁/₂↓) differs from that upon heating (T₁/₂↑). researchgate.netmdpi.com Hysteresis is a key feature for potential applications in molecular memory and switching devices. researchgate.net

The specific characteristics of the spin crossover, including the transition temperature and the presence of hysteresis, are highly sensitive to the ligand environment, crystal packing, and the nature of the counter-anion, such as trifluoromethanesulfonate. researchgate.netmdpi.com

Spin Transition Temperatures for Various Iron(II) Complexes

Data showing the direct (Tc↑, heating) and inverse (Tc↓, cooling) transition temperatures for a series of iron(II) complexes exhibiting spin crossover, as determined by magnetic susceptibility measurements. mdpi.com

| Complex | Tc↑ (K) | Tc↓ (K) |

|---|---|---|

| [FeL₂]SO₄·0.5H₂O | 453 | 438 |

| FeL₂₂ | 422 | 418 |

| [FeL₂]B₁₀H₁₀·H₂O | 494 | 490 |

| [FeL₂]B₁₂H₁₂·1.5H₂O | 513 | 508 |

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons. youtube.com It is a powerful tool for studying the electronic structure of paramagnetic materials. mit.edu

In the study of this compound and its complexes, ESR is specifically used to probe the paramagnetic high-spin (HS, S=2) state. The low-spin (LS, S=0) state is diamagnetic (no unpaired electrons) and therefore ESR-silent. researchgate.net

An ESR spectrum provides information about:

The g-factor : Analogous to the chemical shift in NMR, the g-factor gives insight into the electronic structure of the metal ion. mit.edu

Hyperfine Coupling : Interactions between the unpaired electrons and nearby magnetic nuclei can cause splitting of the ESR signal, providing details about the local coordination environment of the Fe(II) center. mit.edu

While ESR is a highly sensitive technique, its application to HS Fe(II) can be complex due to factors like large zero-field splitting and rapid spin-lattice relaxation, which can lead to broad or difficult-to-observe signals. nsu.ru Nonetheless, it remains a valuable method for confirming the presence of and characterizing the HS state in spin-crossover systems or in complexes that are purely high-spin.

Other Analytical Approaches

Elemental analysis is a cornerstone analytical technique used to determine the mass fractions of the constituent elements (carbon, hydrogen, nitrogen, sulfur, etc.) in a sample. This method is fundamental for verifying the empirical formula and assessing the compositional purity of a newly synthesized compound like this compound.

For the pure compound, C₂F₆FeO₆S₂, the theoretical elemental composition can be calculated from its molecular weight (353.98 g/mol ). sigmaaldrich.comnih.gov The experimentally determined percentages are then compared to these theoretical values. A close match between the experimental and theoretical values confirms the identity and purity of the compound, ensuring that the correct stoichiometry has been achieved and that significant impurities are absent. mdpi.com

Theoretical Elemental Composition of this compound (C₂F₆FeO₆S₂)

Calculated weight percentages of each element in pure this compound.

| Element | Symbol | Atomic Mass (g/mol) | Count | Total Mass (g/mol) | Weight Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 2 | 24.022 | 6.79 |

| Fluorine | F | 18.998 | 6 | 113.988 | 32.20 |

| Iron | Fe | 55.845 | 1 | 55.845 | 15.78 |

| Oxygen | O | 15.999 | 6 | 95.994 | 27.12 |

| Sulfur | S | 32.06 | 2 | 64.12 | 18.11 |

Redox Titration for Iron Oxidation State Validation

Redox titration is a fundamental analytical method employed to validate the +2 oxidation state of iron in this compound. This classical quantitative analysis technique relies on a redox reaction between the analyte, in this case, iron(II) ions, and a titrant of known concentration. The process allows for the precise determination of the iron(II) content, thereby confirming the compound's stoichiometry and purity.

The most common approach involves titrating an acidified solution of the iron(II) salt with a strong oxidizing agent, such as potassium permanganate (B83412) (KMnO₄) or potassium dichromate. When potassium permanganate is used, it serves as its own indicator, a property that simplifies the experimental procedure. issr.edu.khsavemyexams.com The permanganate ion (MnO₄⁻) has an intense purple color, while the manganese(II) ion (Mn²⁺), its reduced form, is virtually colorless. issr.edu.kh

The underlying reaction involves the oxidation of iron(II) to iron(III) and the reduction of the permanganate ion. The half-reactions in an acidic medium, typically provided by dilute sulfuric acid, are as follows:

Oxidation: Fe²⁺ → Fe³⁺ + e⁻

Reduction: MnO₄⁻(aq) + 8H⁺(aq) + 5e⁻ → Mn²⁺(aq) + 4H₂O(l)

During the titration, the purple permanganate solution is added from a burette to the iron(II) solution. As long as Fe²⁺ is present, the MnO₄⁻ is reduced, and the solution remains colorless. The endpoint is reached when all the Fe²⁺ has been oxidized. At this point, the next drop of permanganate solution is not reduced and imparts a persistent pale pink or purple color to the solution, signaling the completion of the reaction. issr.edu.khpractical-science.com The volume of the titrant used is then recorded to calculate the amount of iron(II) in the original sample. uml.edu The choice of sulfuric acid for acidification is crucial because it does not react with the permanganate ions, unlike other acids which could interfere with the titration. savemyexams.com

Table 1: Example Data from Redox Titration of an Iron(II) Sample with 0.02 M KMnO₄

| Titration Trial | Mass of Sample (g) | Initial Burette Reading (mL) | Final Burette Reading (mL) | Volume of KMnO₄ Used (mL) | Moles of Fe²⁺ Calculated |

| 1 | 0.450 | 0.10 | 22.00 | 21.90 | 0.00219 |

| 2 | 0.452 | 22.00 | 44.05 | 22.05 | 0.00221 |

| 3 | 0.448 | 0.20 | 22.10 | 21.90 | 0.00219 |

This quantitative validation is a critical step in the characterization of newly synthesized batches of this compound, ensuring the integrity of the iron's oxidation state.

Dynamic Light Scattering for Solution Aggregation Behavior

Dynamic Light Scattering (DLS) is a non-invasive analytical technique used to determine the size distribution of small particles and molecules in a solution or suspension. nih.gov In the context of this compound research, DLS is instrumental in studying the compound's behavior in solution, specifically its tendency to form aggregates or larger colloidal structures. The technique works by illuminating the sample with a laser and analyzing the time-dependent fluctuations in the intensity of the scattered light. researchgate.netnih.gov These fluctuations are caused by the Brownian motion of the particles; smaller particles move more rapidly, causing faster fluctuations, while larger particles or aggregates move more slowly, resulting in slower fluctuations. mdpi.com

A digital correlator measures these intensity fluctuations and generates a correlation function. Mathematical analysis of this function yields the diffusion coefficient of the particles, which is then used to calculate the hydrodynamic radius via the Stokes-Einstein equation. The primary outputs of a DLS measurement are the Z-average, which is an intensity-weighted mean hydrodynamic size, and the Polydispersity Index (PDI), a dimensionless measure of the broadness of the size distribution. nih.gov A low PDI value (typically < 0.2) indicates a monodisperse sample with a narrow size distribution, while higher values suggest a polydisperse sample, often indicative of aggregation.

The study of aggregation is crucial as the formation of larger particles in solution can significantly alter the chemical reactivity and catalytic activity of this compound. DLS allows researchers to monitor changes in particle size over time or in response to variations in solvent, concentration, or the addition of other chemical species. researchgate.net While DLS is widely applied to study iron-containing nanoparticles like iron-carbohydrate complexes, the principles are directly applicable to investigating the solution behavior of this compound. nih.govresearchgate.net Challenges in DLS measurements include the need for standardized protocols for sample preparation and dilution to ensure reproducibility. nih.gov

Table 2: Hypothetical DLS Results for this compound in Solution

| Sample Condition | Z-Average (d.nm) | Polydispersity Index (PDI) | Interpretation |

| Freshly prepared solution (0.01 M) | 10.5 | 0.15 | Primarily solvated, non-aggregated species |

| Aged solution (24 hours) | 85.2 | 0.48 | Significant aggregation has occurred |

| Solution with co-solvent | 12.1 | 0.18 | Co-solvent stabilizes against aggregation |

| High concentration solution (0.5 M) | 150.7 | 0.65 | Extensive aggregation at higher concentrations |

By using DLS, researchers can gain valuable insights into the stability of this compound solutions and the conditions that may lead to aggregation, which is essential for its effective use in synthesis and catalysis.

Coordination Chemistry and Structural Investigations of Iron Ii Trifluoromethanesulfonate Complexes

Role of Triflate Anion as a Weakly Coordinating Ligand

The trifluoromethanesulfonate (B1224126) anion (CF₃SO₃⁻) is widely regarded as a weakly coordinating or non-coordinating anion. This characteristic is crucial as it allows the triflate anion to be easily displaced by other ligands, making iron(II) triflate an excellent starting material for the synthesis of a wide array of iron(II) complexes. The weak coordination is attributed to several factors:

Charge Delocalization: The negative charge is delocalized over the three oxygen atoms and the sulfur atom, stabilized by the strong electron-withdrawing trifluoromethyl group (-CF₃). This dispersal of charge reduces the anion's ability to act as a strong Lewis base and coordinate to the metal center.

Low Basicity: As the conjugate base of a superacid, triflic acid (CF₃SO₃H), the triflate anion is an extremely weak base.

Steric Bulk: The triflate anion is relatively large, which can sterically hinder its close approach and strong coordination to a metal center, especially when other bulky ligands are present.

In many instances, the triflate anion exists as a counterion in the crystal lattice, not directly bonded to the iron(II) center, particularly when strong donor ligands are used or when the reaction is conducted in a coordinating solvent like acetonitrile (B52724). marquette.edu For example, in acetonitrile solution, the triflate anions often remain as uncoordinated counterions. However, under certain conditions, it can coordinate to the iron center, typically in a monodentate fashion through one of its oxygen atoms. researchgate.netacs.org This coordination is generally characterized by long and weak Fe-O bonds. researchgate.net

Formation and Characterization of Iron(II) Trifluoromethanesulfonate Coordination Complexes

Iron(II) triflate is a convenient starting material for synthesizing coordination complexes. A common synthetic route involves the reaction of finely divided iron metal with triflic acid in a dry, coordinating solvent such as acetonitrile (MeCN). acs.org This method produces the acetonitrile solvate, which can then be used to introduce other ligands. For example, the crystalline Fe(MeCN)₄(OTf)₂ can be isolated, which readily loses two acetonitrile molecules under vacuum to yield Fe(OTf)₂·2MeCN. researchgate.net This resulting compound is stable to air oxidation but is hygroscopic, readily absorbing water to form hydrates like Fe(H₂O)₆₂. researchgate.netacs.org

Characterization of the resulting iron(II) complexes is typically achieved through a combination of techniques including:

Single-Crystal X-ray Diffraction: Provides definitive structural information, including coordination geometry, bond lengths, and bond angles.

Spectroscopy: Infrared (IR) spectroscopy is used to identify the coordination mode of the triflate anion and other ligands. UV-Vis spectroscopy provides information about the electronic properties and coordination environment of the iron center.

Magnetic Measurements: Determines the spin state (high-spin or low-spin) of the iron(II) center, which is sensitive to the ligand field strength.

Mössbauer Spectroscopy: A powerful technique for probing the local environment of the iron nucleus, providing information on oxidation state, spin state, and site symmetry. cdnsciencepub.com

Iron(II) triflate readily forms complexes with a vast range of nitrogen-donor ligands, often resulting in octahedral coordination geometries. The specific nature of the ligand dictates the spin state and structural features of the complex.

Imidazole (B134444) and Pyrazolyl Ligands: Tridentate tris(imidazolyl)phosphane and tris(pyrazolyl)methane ligands form complexes that can model the active sites of non-heme iron enzymes. marquette.edumarquette.edu For instance, the reaction of Fe(OTf)₂ with tris(4,5-diphenyl-1-methylimidazol-2-yl)phosphane (2-TIPPh₂) in acetonitrile yields a six-coordinate, high-spin Fe(2-TIPPh₂)(MeCN)₃₂ complex. marquette.edu Similarly, bidentate pyrazolyl-pyridine ligands and tridentate 2,6-di(pyrazol-1-yl)pyridine (bpp) ligands form well-studied iron(II) complexes, many of which exhibit spin-crossover (SCO) behavior. whiterose.ac.uknih.govresearchgate.netrsc.org The SCO phenomenon is highly sensitive to factors like functionalization of the ligand and the presence of solvent molecules. nih.gov

Bipyridine and Related Ligands: Tris-bipyridine iron(II) triflate, Fe(bpy)₃₂, is a classic example of a low-spin octahedral complex. researchgate.net The strong ligand field imposed by the three bidentate bipyridine ligands results in a diamagnetic (S=0) ground state.

Triazole Ligands: Ligands incorporating 1,2,4-triazole (B32235) moieties are renowned for forming iron(II) complexes that exhibit spin-crossover (SCO). cmu.ac.thresearchgate.net The transition between the high-spin (HS, S=2) and low-spin (LS, S=0) states can be induced by changes in temperature or pressure. cmu.ac.thrsc.org For example, complexes with 2-(1,2,4-triazol-3-yl)pyridine (trzp) can show thermally induced, continuous spin-state transitions. cmu.ac.th Linear pentadentate Schiff-base ligands containing two 1,2,3-triazole moieties have also been shown to form iron(II) complexes that display irreversible, thermally induced SCO. mdpi.com

Schiff Base Ligands: Schiff base ligands, formed from the condensation of amines and aldehydes or ketones, provide a versatile platform for creating iron(II) complexes. nih.govrsc.org Pentadentate Schiff-base ligands can form mononuclear iron(II) complexes where the sixth coordination site is occupied by a labile ligand like acetonitrile. mdpi.com Di- and tetra-nuclear iron(II) Schiff base complexes have also been synthesized, some of which exhibit SCO properties that can be influenced by guest solvent molecules. nih.gov

Tetrapodal Ligands: Tripodal and tetrapodal nitrogen ligands, such as tris(2-pyridylmethyl)amine (B178826) (TPA) and its derivatives, form stable complexes with iron(II) triflate. nih.govrsc.org The coordination number and geometry can vary depending on the ligand's structure. For instance, a series of iron(II) bis(triflate) complexes with tripodal tetradentate nitrogen ligands showed a change from six- to five-coordinate geometry as the number of pyridine (B92270) donors in the ligand was decreased. nih.gov A complex with a tris(iminoalkyne) tetrapodal ligand, [((TIPSC≡C)₃tren)Fe(OTf)₂], features a four-coordinate nitrogen environment from the ligand with two axial triflate anions directly bonded to the iron center. acs.orgnih.gov

| Ligand Type | Example Ligand | Complex Formula | Coordination Geometry | Spin State | Reference |

|---|---|---|---|---|---|

| Imidazole-phosphine | tris(4,5-diphenyl-1-methylimidazol-2-yl)phosphane (2-TIPPh₂) | Fe(2-TIPPh₂)(MeCN)₃₂ | Distorted Octahedral | High-Spin | marquette.edu |

| Pyrazolyl-triazine | 2,4-di(pyrazol-1-yl)-1,3,5-triazine (bpt) derivatives | Fe(L)₂₂ | Distorted Octahedral | High-Spin | whiterose.ac.uk |

| Triazole-pyridine | 2-(1,2,4-triazol-3-yl)pyridine (trzp) | Fe(trzp)₃₂ | Octahedral | Spin-Crossover | cmu.ac.th |

| Schiff Base (pentadentate) | bis(N,N′-1-Phenyl-1H-1,2,3-triazol-4-yl-methylideneaminopropyl)methylamine | Fe(L)(MeCN)₂ | Octahedral | Spin-Crossover (Irreversible) | mdpi.com |

| Tetrapodal (amine/pyridine) | tris(2-pyridylmethyl)amine (TPA) | [Fe(TPA)(OTf)₂] | Octahedral (cis-α) | Low-Spin | researchgate.net |

| Tetrapodal (iminoalkyne) | tris(((triisopropylsilyl)ethynyl)iminoethyl)amine | [Fe(L)(OTf)₂] | Octahedral | High-Spin (solid state) | acs.orgnih.gov |

When iron(II) triflate is dissolved in oxygen-donating solvents without other strong ligands present, solvent molecules coordinate to the iron center. The classic example is the hexaaquairon(II) complex, Fe(H₂O)₆₂, which crystallizes from water and features an octahedral FeO₆ core with the triflate anions acting as counterions. acs.org Similarly, complexes with other oxygen-donor ligands like tetrahydrofuran (B95107) (THF) have been characterized, such as the octahedral [Fe(OTf)₂(THF)₄] where two triflate anions are coordinated in trans positions. researchgate.net In some cases, carbonyl oxygen donors from ligands like amides or aldehydes can also coordinate to the iron center. researchgate.net

The synthesis of thiolate-ligated iron(II) complexes often involves starting with Fe(OTf)₂ and reacting it with a ligand that contains a thiolate or thione group. Research has been conducted on iron(II) complexes with bidentate ligands containing imidazolyl- and 1,2,3-triazolyl-thione groups. In these octahedral complexes, of the type trans-[Fe(Ligand)₂(NCE)₂] (where E = S or Se), the thione group coordinates to the iron center through the sulfur atom, resulting in high-spin complexes with Fe-S bond lengths around 2.5–2.6 Å. rsc.org

Influence of Solvent on Coordination Environment and Ligand Exchange

The solvent plays a critical role in the coordination chemistry of iron(II) triflate. Coordinating solvents can act as ligands, directly participating in the formation of the complex and influencing its final structure. acs.org

Coordinating vs. Non-coordinating Solvents: In strongly coordinating solvents like acetonitrile, the solvent molecules will readily displace the weakly bound triflate anions from the iron's coordination sphere to form solvated cations like [Fe(MeCN)₆]²⁺. In contrast, in weakly or non-coordinating solvents like dichloromethane, the triflate anions are more likely to remain coordinated to the iron center. acs.orgnih.gov

Solvent-Driven Ligand Exchange and Spin-State Changes: The coordination of solvent can dictate the spin state of the resulting complex. For the complex [((TIPSC≡C)₃tren)Fe(OTf)₂], dissolving it in an oxygen-donating solvent leads to a high-spin species, whereas a nitrogen-donating solvent results in a low-spin species. acs.orgnih.gov In the moderately coordinating solvent acetone, triflate dissociation upon cooling leads to a spin-switching species with a transition temperature (T₁/₂) of 171 K. acs.orgnih.gov This demonstrates that solvent coordination and subsequent ligand exchange can be a key driver for inducing spin-crossover behavior. In some systems, the triflate anions are displaced by acetonitrile ligands in solution, as shown by a single peak in the ¹⁹F NMR spectrum corresponding to free triflate. researchgate.net

Structural Features of this compound Coordination Spheres

The coordination sphere of iron(II) in these complexes is most commonly a distorted octahedron. Key structural features depend on the ligands present and the spin state of the iron center.

Coordination Geometry: Six-coordinate octahedral geometry is predominant for iron(II) triflate complexes. marquette.eduresearchgate.netacs.org However, five-coordinate geometries, typically trigonal bipyramidal or square pyramidal, can also be observed, particularly with bulky tetradentate ligands. nih.gov

Bond Lengths: The Fe-ligand bond lengths are highly indicative of the iron(II) spin state.

High-Spin Fe(II): Characterized by longer bond lengths. For example, Fe-N(acetonitrile) bonds are typically around 2.20 Å, and Fe-N(pyridine) bonds are in the range of 2.2-2.3 Å. Fe-O(triflate) bond distances in high-spin complexes typically range from 2.025 to 2.211 Å. researchgate.net

Low-Spin Fe(II): Characterized by significantly shorter bond lengths due to the population of non-bonding t₂g orbitals only. Fe-N(pyridine) bonds shorten to approximately 2.0 Å.

Triflate Coordination: When the triflate anion is part of the inner coordination sphere, it binds through one of its oxygen atoms (monodentate). The Fe-O(triflate) bond is generally considered weak and labile. acs.orgacs.org In the solid state, the triflate anion can be found either directly coordinated to the iron or as a non-coordinated counterion, often participating in hydrogen bonding with the ligands or solvent molecules. acs.org For example, in the structure of Fe(H₂O)₆₂, the triflates are uncoordinated and form a hydrogen-bonded layered structure with the aqua ligands. researchgate.net In Fe(MeCN)₄(OTf)₂, the triflate oxygens form weak intermolecular hydrogen bonds with the methyl groups of neighboring acetonitrile ligands. acs.org

| Complex | Coordination Sphere | Fe-Donor Atom Bond Lengths (Å) | Comments | Reference |

|---|---|---|---|---|

| Fe(H₂O)₆₂ | FeO₆ (Octahedral) | Fe-O(1) = 2.115(3), Fe-O(2) = 2.132(2) | High-spin; Triflate is a counterion. | acs.org |

| Fe(MeCN)₄(OTf)₂ | FeN₄O₂ (Octahedral) | Fe-N = 2.197(2)-2.205(2), Fe-O = 2.133(1) | High-spin; Triflate is coordinated. | acs.org |

| [Fe(TrImA)₂(OTf)₂] | FeN₂O₄ (Octahedral) | Fe-N(imidazole) = 2.172(2), Fe-O(aldehyde) = 2.189(2), Fe-O(triflate) = 2.101(2) | High-spin; TrImA = 1-Tritylimidazole-4-carboxaldehyde. | researchgate.netresearchgate.net |

| [Fe(TrIm)₄(OTf)₂] | FeN₄O₂ (Octahedral) | Fe-N(imidazole) = 2.203(5)-2.247(5), Fe-O(triflate) = 2.211(4) | High-spin; TrIm = 1-Tritylimidazole. | researchgate.net |

Octahedral Geometries and Distortions

The most common coordination geometry for iron(II) is octahedral, and numerous this compound complexes exhibiting this geometry have been synthesized and structurally characterized. These complexes typically feature the iron(II) center coordinated to various nitrogen-, oxygen-, or phosphorus-donating ligands, with the triflate anions either directly coordinated to the metal center or acting as counter-ions.

In many instances, the triflate anion coordinates to the iron(II) center in a monodentate fashion through one of its oxygen atoms. For example, in the complex [Fe(TrIm)₄(OTf)₂] (where TrIm = 1-Tritylimidazole), the iron center is in a distorted octahedral environment, coordinated to four equatorial imidazole ligands and two axial triflate anions. researchgate.net Similarly, the complex [Fe(CF₃SO₃)₂(C₄H₈O)₄] displays an octahedral geometry with two trans-coordinating triflate ligands and four equatorial tetrahydrofuran molecules. researchgate.net The solid-state structure of Fe(MeCN)₄(CF₃SO₃)₂ also reveals an octahedral iron(II) center with two cis-coordinating triflate ligands. researchgate.net

The degree of distortion can be intentionally manipulated through ligand design. For instance, the use of tridentate nitrogen ligands can enforce a specific coordination geometry. In a study comparing two iron(II) complexes, C1 and C2, with near-perfect octahedral coordination, it was found that increasing the ligand field can influence the excited-state dynamics. mdpi.comnih.gov The complex C0, with a distorted octahedral geometry, was compared to C1 and C2, which have more ideal octahedral structures. mdpi.com This highlights the intricate relationship between geometric structure and photophysical properties in these iron(II) systems.

Table 1: Selected Bond Distances and Angles for Octahedral this compound Complexes

| Complex | Fe-Ligand Bond Distances (Å) | Ligand-Fe-Ligand Angles (°) | Reference |

| [Fe(TrIm)₄(OTf)₂] | Fe-N (imidazole): avg. not specified, Fe-O (triflate): axial | Distorted octahedral | researchgate.net |

| [Fe(CF₃SO₃)₂(C₄H₈O)₄] | Fe-O (THF): equatorial, Fe-O (triflate): trans | Octahedral | researchgate.net |

| Fe(MeCN)₄(CF₃SO₃)₂ | Fe-N (acetonitrile): not specified, Fe-O (triflate): cis | Octahedral | researchgate.net |

| Fe(H₂O)₆₂ | Fe-O (water): Jahn-Teller distorted | Distorted octahedral | researchgate.netresearchgate.net |

Five-Coordinate Iron(II) Complexes

While less common than octahedral coordination, five-coordinate iron(II) complexes are of significant interest as they can model reactive intermediates in biological and catalytic systems. The use of bulky ligands can sterically preclude the formation of a six-coordinate species, thereby stabilizing a five-coordinate geometry. This compound is a useful starting material for accessing such complexes.

An example is the synthesis of [Fe(1)(OTf)₂], where '1' is a bulky tridentate nitrogen ligand. The crystal structure of this complex reveals a distorted square-based pyramidal coordination geometry, with the iron atom displaced from the basal plane. psu.edu The triflate anions occupy one basal and the apical coordination sites. The degree of distortion and the coordination number can be sensitive to the reaction conditions and the nature of the solvent. For instance, attempts to prepare a similar complex with a less bulky ligand resulted in a mixture of the five-coordinate species and a six-coordinate bis-chelate complex. psu.edu

The reactivity of these five-coordinate complexes is also noteworthy. The complex [Cp(dppe)FeOSO₂CF₃] (where Cp = pentamethylcyclopentadienyl, dppe = 1,2-bis(diphenylphosphino)ethane) exists in equilibrium with the 16-electron species [Cp*(dppe)Fe]OSO₂CF₃ in solution. researchgate.net This coordinatively unsaturated species is highly reactive and can readily coordinate with various small molecules. The triflate ligand in this complex is shown to be coordinated to the iron center in the solid state, with an Fe-O bond distance of 2.118(4) Å. researchgate.net

Furthermore, the reaction of Fe(OTf)₂ with the tris(imidazolyl)phosphane ligand (2-TIPPh₂) and sodium benzoate (B1203000) in methanol (B129727) yields the five-coordinate complex [Fe(2-TIPPh₂)(OBz)(MeOH)]OTf. marquette.edu This complex adopts a distorted square-pyramidal geometry. marquette.edu The flexibility of the coordination sphere in these systems allows for the isolation of complexes with varying coordination numbers and geometries, which can be influenced by the presence of different ligands and solvent molecules. marquette.edu

Table 2: Structural Parameters for Five-Coordinate this compound Complexes

| Complex | Geometry | Key Bond Distances (Å) | Key Bond Angles (°) | Reference |

| [Fe(1)(OTf)₂] | Distorted square-based pyramidal | Fe-O(apical) > Fe-O(basal) | Not specified | psu.edu |

| [Cp*(dppe)FeOSO₂CF₃] | Pseudo-trigonal bipyramidal | Fe-O = 2.118(4) | Not specified | researchgate.net |

| [Fe(2-TIPPh₂)(OBz)(MeOH)]OTf | Distorted square-pyramidal | Not specified | Not specified | marquette.edu |

Polymeric and Supramolecular Architectures

The ability of iron(II) ions to participate in self-assembly processes with bridging ligands has led to the development of a wide array of polymeric and supramolecular architectures. mdpi.comencyclopedia.pub These structures are held together by coordination bonds and other non-covalent interactions, and their dimensionality can range from one-dimensional chains to two- or three-dimensional networks. This compound is a common precursor in the synthesis of these materials.

A notable example is the formation of a two-dimensional (2D) coordination polymer from the reaction of iron(II) triflate with 1,4-di(1,2,3-triazol-1-yl)butane (bbtr). researchgate.net In this structure, the iron(II) ions are octahedrally coordinated by the nitrogen atoms of the triazole rings, forming extended sheets. researchgate.net Such materials can exhibit interesting properties, such as spin-crossover behavior. mdpi.comencyclopedia.pub

The synthesis of heterobimetallic supramolecular polymers has also been achieved. A stepwise approach involving the complexation of first Ru(II) and then Fe(II) with 2,2':6',2"-terpyridine-based ligands results in a polymer chain with alternating metal centers. nih.gov While this specific example may not directly use iron(II) triflate, it demonstrates the principle of constructing complex supramolecular assemblies with iron(II). The formation of metallo-supramolecular polymers based on thieno[3,2-b]thiophene (B52689) and Fe(II) ions has also been reported, leading to materials with potential applications in electrochromic devices. mdpi.com

The construction of these architectures is a dynamic process, and the final structure is influenced by the interplay of metal-ligand coordination, ligand geometry, and counter-ions. libretexts.org The weakly coordinating nature of the triflate anion is often crucial in these syntheses, as it allows the bridging ligands to dictate the formation of the extended network.

Investigation of Structural Isomerism in Iron(II) Sulfonate Derivatives

Structural isomerism is a phenomenon where compounds have the same chemical formula but different arrangements of atoms. In coordination chemistry, linkage isomerism is a specific type of structural isomerism that occurs when a ligand can coordinate to a metal ion through more than one donor atom. libretexts.orgyoutube.com While the trifluoromethanesulfonate anion itself typically coordinates only through an oxygen atom, studies on related iron(II) sulfonate complexes have revealed instances of linkage isomerism involving other ligands within the coordination sphere.

A rare example of linkage isomerism in a coordination polymer has been reported for iron(II) complexes with the polynitrile ligand tcnopr3OH⁻ ([(NC)₂(OCH₂CH₂CH₂OH)C(CN)₂]⁻). nih.gov In this system, two distinct isomers were isolated: [Fe(tcnopr3OH-κN,κO)₂(H₂O)₂] and [Fe(tcnopr3OH-κN,κN')₂(H₂O)₂]. nih.gov In the first isomer, the ligand bridges the iron(II) centers through a nitrogen and an oxygen atom, while in the second isomer, bridging occurs through two nitrogen atoms. nih.gov This demonstrates that the coordination mode of a ligand can be subtly influenced by reaction conditions, leading to the formation of structurally distinct polymeric chains. Although this example does not involve the trifluoromethanesulfonate anion directly, it highlights the potential for linkage isomerism in the broader class of iron(II) sulfonate derivatives.

The study of such isomers is important as the different connectivity can lead to variations in the physical and chemical properties of the resulting materials. youtube.com The characterization of these isomers typically relies on techniques such as single-crystal X-ray diffraction and vibrational spectroscopy, which can provide definitive information about the atomic connectivity within the complex.

Catalytic Applications and Mechanistic Insights of Iron Ii Trifluoromethanesulfonate in Organic Reactions

Lewis Acid Catalysis by Iron(II) Trifluoromethanesulfonate (B1224126)

Lewis acid catalysis involves the use of an electron pair acceptor to enhance a substrate's reactivity. acs.org Iron(II) trifluoromethanesulfonate serves as an effective metal-based Lewis acid catalyst. The iron(II) center can coordinate with lone-pair-bearing atoms like oxygen or nitrogen in a substrate. This interaction withdraws electron density, thereby activating the substrate towards nucleophilic attack or facilitating bond cleavage. acs.org

The triflate (OTf) anions are crucial to the catalyst's efficacy. As excellent leaving groups with a highly delocalized negative charge, they are weakly coordinating. This property ensures that the iron(II) center remains highly electrophilic and accessible to the substrate, enhancing its Lewis acidity compared to iron salts with more strongly coordinating anions like halides. This heightened Lewis acidity is a key factor in the catalytic prowess of iron(II) triflate in various reactions.

Applications in C-C Bond Forming Reactions

The formation of carbon-carbon bonds is fundamental to organic synthesis. This compound has proven to be a valuable catalyst in several important C-C bond-forming reactions.

Iron-catalyzed cross-coupling reactions provide an economical and less toxic alternative to methods using precious metals like palladium. Iron(II) triflate has been successfully employed in the cross-coupling of aryl Grignard reagents with aryl chlorides and aryl tosylates. researchgate.netrsc.org A significant advantage of iron(II) triflate in this context is its greater resistance to reduction by the Grignard reagent compared to iron(II) halides. researchgate.netrsc.org This increased stability leads to a more efficient and robust catalytic system.

In these reactions, often facilitated by N-heterocyclic carbene (NHC) ligands, iron(II) triflate catalyzes the formation of biaryl compounds, which are important structural motifs in pharmaceuticals and materials science. researchgate.netrsc.org The reaction is effective for a range of substrates, including electron-rich aryl chlorides which can be challenging for other catalyst systems. researchgate.net The catalytic cycle is thought to involve iron species in various oxidation states, potentially including Fe(0) and Fe(II), or even formally negative states like Fe(-II). acs.orgresearchgate.net

Table 1: Iron(II) Triflate-Catalyzed Cross-Coupling of p-Tolylmagnesium Bromide with Aryl Chlorides

| Entry | Aryl Chloride | Ligand | Product | Yield (%) |

| 1 | 4-Chloroanisole | SIPr | 4-Methoxy-4'-methylbiphenyl | 98 |

| 2 | 4-Chlorotoluene | SIPr | 4,4'-Dimethylbiphenyl | 95 |

| 3 | Chlorobenzene | SIPr | 4-Methylbiphenyl | 91 |

| 4 | 2-Chlorotoluene | SIPr | 2,4'-Dimethylbiphenyl | 85 |

Yields are based on representative data from studies on Fe(OTf)₂/NHC catalyzed cross-coupling reactions. SIPr is 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene, a common NHC ligand.

Multicomponent reactions, where three or more reactants combine in a single operation, are highly efficient tools for building molecular complexity. This compound has been shown to catalyze multicomponent cascade reactions, enabling the rapid synthesis of intricate molecular architectures. For instance, it facilitates the formation of imidazolidinyl spirooxindole derivatives, which are of interest in medicinal chemistry. General methods for iron-catalyzed multicomponent radical cascades that couple radical addition with cross-coupling have also been developed, highlighting the broad potential of iron catalysts in this area. nih.gov These cascades can involve the formation of multiple C-C bonds in a sequential manner, often initiated by a single catalytic species. nih.gov

The Nazarov cyclization is a 4π-electrocyclic ring closure of a divinyl ketone to form a cyclopentenone, typically promoted by a protic or Lewis acid. researchgate.netwikipedia.org Iron salts have been explored as catalysts for this transformation. nih.govresearchgate.net Specifically, iron(II) triflate has been documented as an effective catalyst in a tandem Nazarov cyclization–fluorination reaction. researchgate.net The Lewis acidic nature of Fe(OTf)₂ activates the divinyl ketone substrate, promoting the crucial electrocyclization step. wikipedia.orgresearchgate.net The use of transition metal catalysts like iron(II) triflate represents a modern advancement over classical methods that required stoichiometric amounts of strong acids. nih.gov This catalytic approach allows for milder reaction conditions and broader substrate scope.

Iron(II) triflate is an effective catalyst for hydroaddition reactions to unsaturated carbon-carbon bonds, such as hydrosilylation and hydroboration of alkenes and alkynes. researchgate.net In these processes, the iron catalyst facilitates the addition of a silicon-hydrogen or boron-hydrogen bond across a double or triple bond. This provides an efficient route to organosilanes and organoboranes, which are versatile intermediates in organic synthesis.

Catalysis in C-X Bond Forming Reactions

Beyond C-C bond formation, iron(II) triflate is also a potent catalyst for the formation of carbon-heteroatom (C-X) bonds. A prominent example is its use in the imination of sulfoxides and sulfides to form sulfoximines and sulfilimines, respectively, which constitutes a C-S bond-forming reaction. nih.gov

Iron(II) triflate has been identified as a highly efficient and robust catalyst for these sulfur imination reactions, outperforming other iron catalysts in some cases. nih.gov The reaction proceeds at room temperature with short reaction times, using sulfonyliminoiodinanes (e.g., PhI=NSO₂R) as the nitrogen source. nih.gov This methodology is applicable to a wide variety of challenging substrates, including sterically hindered alkyl- and heteroaryl-substituted sulfoxides. nih.gov

Table 2: Iron(II) Triflate-Catalyzed Imination of Various Sulfoxides

| Entry | Sulfoxide | Imine Source | Product | Yield (%) |

| 1 | Methyl phenyl sulfoxide | PhI=NTs | N-Tosyl methyl phenyl sulfoximine | 98 |

| 2 | Dibenzyl sulfoxide | PhI=NTs | N-Tosyl dibenzyl sulfoximine | 98 |

| 3 | Di-p-tolyl sulfoxide | PhI=NTs | N-Tosyl di-p-tolyl sulfoximine | 95 |

| 4 | Methyl p-tolyl sulfoxide | PhI=NMts | N-Mesitylenesulfonyl methyl p-tolyl sulfoximine | 94 |

Data is representative of findings reported for the Fe(OTf)₂-catalyzed imination of sulfoxides with PhI=NR reagents. Ts = Tosyl, Mts = Mesitylsulfonyl.

Hydrosilylation and Hydroboration of Alkenes and Alkynes

This compound has been identified as a promoter for the hydrosilylation and hydroboration of unsaturated carbon-carbon bonds. These reactions are fundamental processes in organic synthesis, providing access to valuable organosilane and organoborane compounds, which are versatile intermediates for further synthetic manipulations.

Hydrosilylation: The addition of a silicon-hydride bond across a C-C multiple bond, is effectively catalyzed by iron complexes. While broad research highlights the activity of various iron-series metal catalysts for the hydrosilylation of alkenes with tertiary silanes, specific iron(II) complexes are noted for their efficiency. nih.gov Iron-catalyzed hydrosilylation of internal alkynes has also been reported, often proceeding with high (E)-selectivity. researchgate.net Mechanistic studies suggest that these transformations can proceed through a Chalk-Harrod-type mechanism. researchgate.netresearchgate.net

Hydroboration: The addition of a hydrogen-boron bond across a C-C multiple bond is another area where iron catalysis has shown significant promise. Research has demonstrated the highly chemo-, regio-, and stereoselective synthesis of alkyl- and vinyl boronic esters using bench-stable iron(II) pre-catalysts that are activated in situ. researchgate.netnih.govscite.ai These methods are notable for their good functional group tolerance and high turnover frequencies. researchgate.netnih.gov For instance, the hydroboration of 1,3-dienes can be controlled to achieve high regioselectivity for either 1,4- or 1,2-addition products depending on the ligand environment of the iron catalyst.

Table 1: Examples of Iron-Catalyzed Hydrosilylation and Hydroboration

| Substrate | Reagent | Catalyst System | Product Type | Yield (%) | Ref |

|---|---|---|---|---|---|

| 1-Phenyl-1,3-butadiene | Phenylsilane | Iron(II) complex with 2-imino-9-aryl-1,10-phenanthroline ligand | 1,2-anti-Markovnikov hydrosilylation product | 95 | researchgate.net |

| 4-Phenylbutene | Pinacolborane | In situ activated Iron(II) pre-catalyst | Linear alkyl boronic ester | 92 | researchgate.net |

| Myrcene | Pinacolborane | Iron(II) chloride with iminopyridine ligand | Geranylpinacolborane (Linear 1,4-adduct) | 89 | |

| Isoprene | Pinacolborane | Iron(II) chloride with iminopyridine ligand | Prenylboronate ester (Linear 1,4-adduct) | High | |

| Diphenylacetylene | Phenylsilane | Fe(CO)₃(BDA) | (E)-Vinylsilane | High | researchgate.net |

Imination of Sulfoxides and Sulfides

Iron(II) triflate has been identified as a highly efficient and robust catalyst for the imination of sulfoxides and sulfides. This reaction provides a direct route to sulfoximines and sulfilimines, which are important structural motifs in medicinal chemistry and agrochemicals. The catalysis proceeds smoothly at room temperature using sulfonyliminoiodinanes (PhI=NSO₂R) as the nitrene source, affording the desired products in good yields and with short reaction times.

The method is particularly effective for challenging substrates, including those with sterically demanding alkyl groups, benzyl (B1604629) substituents, and various heteroaryl moieties. The use of a low catalyst loading (typically 5 mol %) is often sufficient for efficient conversion.

Table 2: Iron(II) Triflate Catalyzed Imination of Sulfoxides

| Sulfoxide Substrate | Nitrene Source | Catalyst Loading (mol %) | Product | Yield (%) | Ref |

|---|---|---|---|---|---|

| Methyl phenyl sulfoxide | PhI=NNs | 5 | N-Nosyl methyl phenyl sulfoximine | 93 | |

| Dibenzyl sulfoxide | PhI=NTs | 5 | N-Tosyl dibenzyl sulfoximine | 96 | |

| Di-tert-butyl sulfoxide | PhI=NTs | 5 | N-Tosyl di-tert-butyl sulfoximine | 55 | |

| 2-(Methylsulfinyl)pyridine (B1605579) | PhI=NNs | 15 | N-Nosyl 2-(methylsulfinyl)pyridine sulfoximine | 51 | |

| Methyl p-tolyl sulfoxide | PhI=NTs | 5 | N-Tosyl methyl p-tolyl sulfoximine | 98 |

(Ns = 2-nitrobenzenesulfonyl, Ts = p-toluenesulfonyl)

Aziridination of Enol Silyl (B83357) Ethers

Iron(II) triflate serves as an effective catalyst for the aziridination of enol silyl ethers. This reaction, when conducted with a nitrene source such as tosylimino(iodo)benzene (PhINTs), leads to the formation of α-N-tosylamido ketones. The reaction is believed to proceed through the initial formation of an aziridine (B145994) ring, which subsequently undergoes ring-opening under the reaction conditions. The process is efficient, requiring only a small catalytic amount of iron(II) triflate (e.g., 2.5 to 5 mol%) to afford the products in moderate to good yields. This methodology provides a valuable route to α-amino ketone derivatives, which are important building blocks in organic synthesis. The use of chiral ligands in conjunction with the iron(II) triflate catalyst has also been explored to achieve asymmetric aziridinations.

Intramolecular C-H Amination for Indole (B1671886) Synthesis

A practical and efficient method for the synthesis of indole derivatives involves an intramolecular C-H amination reaction catalyzed by commercially available iron(II) triflate. researchgate.net This transformation typically utilizes aryl azidoacrylates as starting materials, which upon heating in the presence of the iron catalyst, cyclize to form the indole core. researchgate.net The reaction demonstrates the power of iron catalysis to facilitate otherwise challenging C-H functionalization reactions. The choice of solvent has been noted to play a significant role in the success of this transformation.